molecular formula C17H16N2O2 B5184549 2-(2,5-dimethoxyphenyl)-3-methylquinoxaline

2-(2,5-dimethoxyphenyl)-3-methylquinoxaline

Cat. No. B5184549
M. Wt: 280.32 g/mol
InChI Key: LTFZWLUNSRJRHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,5-dimethoxyphenyl)-3-methylquinoxaline, also known as DMQX, is a synthetic compound that has been widely used in scientific research to study the mechanism of action and physiological effects of glutamate receptors in the brain. DMQX is a potent antagonist of the AMPA and kainate subtypes of glutamate receptors, which play important roles in synaptic plasticity, learning, and memory.

Mechanism of Action

2-(2,5-dimethoxyphenyl)-3-methylquinoxaline binds to the AMPA and kainate subtypes of glutamate receptors with high affinity and blocks their activation by glutamate. The AMPA receptors are ionotropic receptors that mediate fast excitatory synaptic transmission in the brain, while the kainate receptors are also ionotropic receptors that modulate synaptic transmission and plasticity. By blocking the activation of these receptors, 2-(2,5-dimethoxyphenyl)-3-methylquinoxaline can inhibit the excitatory input to neurons and alter their firing patterns and synaptic plasticity.
Biochemical and Physiological Effects
2-(2,5-dimethoxyphenyl)-3-methylquinoxaline has been shown to have a wide range of biochemical and physiological effects on the brain and other tissues. In vitro studies have demonstrated that 2-(2,5-dimethoxyphenyl)-3-methylquinoxaline can inhibit the AMPA and kainate receptor-mediated currents in neurons and reduce the excitatory input to these cells. In vivo studies have shown that 2-(2,5-dimethoxyphenyl)-3-methylquinoxaline can modulate the synaptic plasticity, learning, and memory in animal models. 2-(2,5-dimethoxyphenyl)-3-methylquinoxaline has also been shown to have neuroprotective effects in models of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

2-(2,5-dimethoxyphenyl)-3-methylquinoxaline has several advantages as a tool for studying glutamate receptors in the brain. It is a potent and selective antagonist of the AMPA and kainate subtypes of glutamate receptors, which makes it a valuable tool for dissecting the function and regulation of these receptors in vitro and in vivo. 2-(2,5-dimethoxyphenyl)-3-methylquinoxaline is also a relatively stable compound that can be stored and transported easily. However, 2-(2,5-dimethoxyphenyl)-3-methylquinoxaline has some limitations as well. It is a synthetic compound that may have off-target effects or interact with other receptors or signaling pathways. 2-(2,5-dimethoxyphenyl)-3-methylquinoxaline can also be toxic at high concentrations, which limits its use in some experiments.

Future Directions

2-(2,5-dimethoxyphenyl)-3-methylquinoxaline has been a valuable tool for studying the function and regulation of glutamate receptors in the brain, but there are still many unanswered questions about these receptors and their role in health and disease. Future research directions could include:
1. Investigating the role of AMPA and kainate receptors in synaptic plasticity and learning in different brain regions and developmental stages.
2. Studying the molecular mechanisms of AMPA and kainate receptor trafficking and regulation in neurons.
3. Developing new compounds that can selectively modulate the function of AMPA and kainate receptors for therapeutic purposes.
4. Studying the role of AMPA and kainate receptors in neurodegenerative diseases and developing new treatments based on their modulation.
5. Investigating the interaction between AMPA and kainate receptors and other signaling pathways in the brain, such as the GABAergic and dopaminergic systems.
In conclusion, 2-(2,5-dimethoxyphenyl)-3-methylquinoxaline is a synthetic compound that has been widely used in scientific research to study the function and regulation of glutamate receptors in the brain. 2-(2,5-dimethoxyphenyl)-3-methylquinoxaline is a potent and selective antagonist of the AMPA and kainate subtypes of glutamate receptors, which makes it a valuable tool for dissecting the role of these receptors in synaptic plasticity, learning, and memory. 2-(2,5-dimethoxyphenyl)-3-methylquinoxaline has several advantages and limitations as a tool for studying glutamate receptors, and future research directions could include investigating the molecular mechanisms of receptor regulation and developing new compounds for therapeutic purposes.

Synthesis Methods

2-(2,5-dimethoxyphenyl)-3-methylquinoxaline can be synthesized using a multi-step process that involves the reaction of 2,5-dimethoxyphenylacetonitrile with methylamine and acetic anhydride to form the intermediate 2-(2,5-dimethoxyphenyl)-3-methyl-4,5-dihydroquinoxaline. This intermediate is then oxidized with potassium permanganate to produce 2-(2,5-dimethoxyphenyl)-3-methylquinoxaline in high yield and purity. The synthesis of 2-(2,5-dimethoxyphenyl)-3-methylquinoxaline has been well-established in the literature, and several modifications of the original procedure have been reported to improve the yield and efficiency of the reaction.

Scientific Research Applications

2-(2,5-dimethoxyphenyl)-3-methylquinoxaline has been widely used in scientific research to study the role of glutamate receptors in the brain. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors are involved in a wide range of physiological and pathological processes, including synaptic plasticity, learning, memory, and neurodegeneration. 2-(2,5-dimethoxyphenyl)-3-methylquinoxaline is a potent and selective antagonist of the AMPA and kainate subtypes of glutamate receptors, which makes it a valuable tool for studying the function and regulation of these receptors in vitro and in vivo.

properties

IUPAC Name

2-(2,5-dimethoxyphenyl)-3-methylquinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-11-17(19-15-7-5-4-6-14(15)18-11)13-10-12(20-2)8-9-16(13)21-3/h4-10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTFZWLUNSRJRHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-Dimethoxyphenyl)-3-methylquinoxaline

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